molecular formula C14H10BrFO B1318982 4'-Bromo-2-(3-fluorophenyl)acetophenone CAS No. 252562-55-3

4'-Bromo-2-(3-fluorophenyl)acetophenone

Cat. No.: B1318982
CAS No.: 252562-55-3
M. Wt: 293.13 g/mol
InChI Key: KRCJHEXCZGDBDC-UHFFFAOYSA-N
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Description

4'-Bromo-2-(3-fluorophenyl)acetophenone (CAS: 898784-67-3) is a halogenated acetophenone derivative with the molecular formula C₁₄H₁₀BrFO and a molecular weight of 293.13 g/mol . Structurally, it consists of an acetophenone backbone substituted with a bromine atom at the 4' position of one phenyl ring and a fluorine atom at the 3-position of the adjacent phenyl ring. This compound is primarily used as a synthetic intermediate in organic chemistry, particularly for constructing heterocycles, phosphorescent complexes, and bioactive molecules . Its fluorine and bromine substituents enhance its utility in medicinal chemistry, where electronic and steric effects are critical for drug-receptor interactions .

Properties

IUPAC Name

1-(4-bromophenyl)-2-(3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO/c15-12-6-4-11(5-7-12)14(17)9-10-2-1-3-13(16)8-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCJHEXCZGDBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591612
Record name 1-(4-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252562-55-3
Record name 1-(4-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2-(3-fluorophenyl)acetophenone typically involves the bromination of 2-(3-fluorophenyl)acetophenone. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the rate of bromination and to avoid over-bromination.

Industrial Production Methods

In an industrial setting, the production of 4’-Bromo-2-(3-fluorophenyl)acetophenone can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration of reactants, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-2-(3-fluorophenyl)acetophenone can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an amine or an alkoxide, to form new compounds.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted acetophenones with various functional groups.

    Reduction: Formation of 4’-Bromo-2-(3-fluorophenyl)ethanol.

    Oxidation: Formation of 4’-Bromo-2-(3-fluorophenyl)benzoic acid.

Scientific Research Applications

4’-Bromo-2-(3-fluorophenyl)acetophenone has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

    Chemical Biology: The compound is used in studies to understand the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of 4’-Bromo-2-(3-fluorophenyl)acetophenone depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in the body, leading to a biological response. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to its molecular targets, affecting its overall activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of acetophenone derivatives are highly sensitive to substituent positions and halogen types. Below is a comparative analysis of 4'-Bromo-2-(3-fluorophenyl)acetophenone with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) XLogP3 Substituent Positions Key Applications References
This compound 898784-67-3 C₁₄H₁₀BrFO 293.13 4.0 Br (4'), F (3) Heterocycle synthesis, medicinal chemistry
4'-Bromo-2-(4-fluorophenyl)acetophenone 107028-32-0 C₁₄H₁₀BrFO 293.13 4.0 Br (4'), F (4) Polymer intermediates
3'-Bromo-4'-fluoroacetophenone 1007-15-4 C₈H₆BrFO 217.04 2.5 Br (3'), F (4') Photoreactive intermediates
2-Bromo-3'-fluoroacetophenone 53631-18-8 C₈H₆BrFO 217.04 2.8 Br (2), F (3') Fluorescent probes

Key Observations :

  • Lipophilicity: The XLogP3 value of 4.0 for the target compound indicates higher lipophilicity than 3'-bromo-4'-fluoroacetophenone (XLogP3 = 2.5), suggesting improved membrane permeability in drug design .
  • Molecular Weight : Bromine at the 4' position (vs. smaller halogens like chlorine) increases molecular weight, which may affect crystallization behavior and solubility .

Biological Activity

4'-Bromo-2-(3-fluorophenyl)acetophenone is a notable compound in the field of medicinal chemistry, primarily due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

The compound this compound has the molecular formula C15H12BrFOC_{15}H_{12}BrFO and a molecular weight of 319.16 g/mol. The presence of bromine and fluorine atoms in its structure enhances its reactivity and biological activity, making it significant for various applications in medicinal chemistry.

Target Interactions

This compound interacts with multiple biological targets, including enzymes and receptors. Its halogenated structure allows for strong interactions with specific amino acid residues in proteins, potentially modulating their activity.

Biochemical Pathways

The compound influences several biochemical pathways, including:

  • Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains.
  • Anticancer Activity : Demonstrates cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
  • Anti-inflammatory Effects : Modulates inflammatory responses, indicating usefulness in treating inflammatory diseases.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Biological Activity Effect Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine production
AntioxidantScavenges free radicals

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as an antibacterial agent.
  • Cytotoxicity Assay : In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM for HeLa cells.
  • Inflammation Model : In a lipopolysaccharide (LPS)-induced inflammation model in mice, administration of the compound significantly reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), indicating its potential utility in managing inflammatory conditions.

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer progression, suggesting a mechanism by which it exerts anticancer effects.
  • Cellular Uptake : Research indicates that the compound is efficiently taken up by cells via passive diffusion, which is crucial for its bioactivity.
  • Metabolic Stability : Investigations into the metabolic pathways reveal that the compound undergoes biotransformation primarily through cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.

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